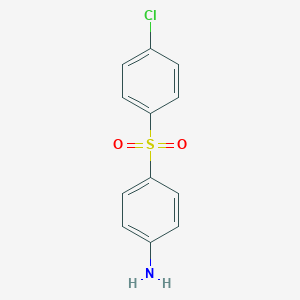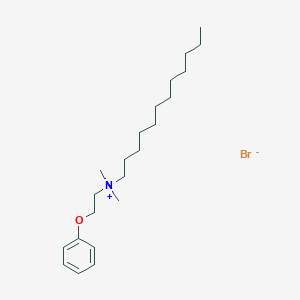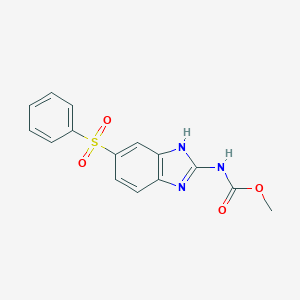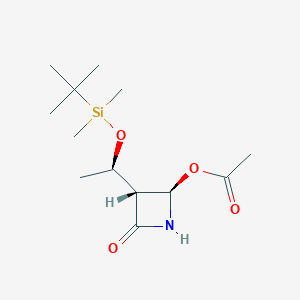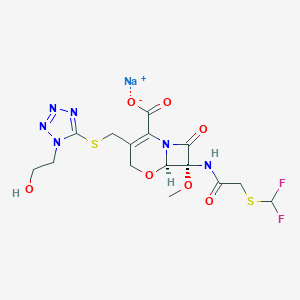
氟甲氧西林钠
描述
Flomoxef sodium, also known as Flomoxef, is a parenteral second-generation cephalosporin developed by Shionogi & Co., Ltd . It is approved in Japan, China, Taiwan, and South Korea since 1988 and is currently used in adults and children for the treatment of Gram-positive and Gram-negative infections, including those caused by ESBL-PE . It exhibits activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus .
Molecular Structure Analysis
Flomoxef sodium has the chemical formula C15H17F2N6NaO7S2 and a molecular weight of 518.443 . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives .Physical And Chemical Properties Analysis
Flomoxef sodium is a white to beige powder . It is soluble in water up to 2 mg/mL . The exact mass is not available .科学研究应用
由ESBL产生菌引起的感染的治疗
氟甲氧西林钠: 已被评估对由扩展谱系β-内酰胺酶产生的大肠杆菌(ESBL产生的大肠杆菌)引起的感染的有效性。 研究表明它表现出独特的杀菌活性,在低浓度下具有时间依赖性活性,在高浓度下具有浓度依赖性活性 . 这使得它成为治疗严重感染的宝贵抗生素,在这些感染中,对其他β-内酰胺类抗生素的耐药性是一个问题。
新生儿败血症管理
在新生儿中,败血症是一种危重病症,常伴有抗菌素耐药性。氟甲氧西林钠是一种非专利氧化头孢菌素β-内酰胺类抗生素,对非AmpC ESBLs具有稳定性,显示出治疗低收入和中等收入国家新生儿败血症的潜力。 新生儿群体药代动力学模型表明,不同剂量的氟甲氧西林钠对不同年龄的新生儿是足够的 .
药代动力学/药效学(PK/PD)模型
氟甲氧西林钠的PK/PD特性已得到研究,以确定最佳给药方案。氟甲氧西林钠对ESBL产生的大肠杆菌的PK/PD指数一直是重点,游离药物浓度保持在最低抑菌浓度(f T>MIC)以上是有效性的关键参数。 coli一直是重点,游离药物浓度保持在最低抑菌浓度(f T>MIC)以上是有效性的关键参数 .
抗菌药物敏感性试验
在微生物学中,氟甲氧西林钠用于抗菌药物敏感性试验,以确定革兰氏阳性和革兰氏阴性细菌对该抗生素的敏感性。 结果指导临床医生选择适当的抗生素治疗方案 .
联合治疗以增强疗效
研究已经探索了氟甲氧西林钠与其他抗生素(如磷霉素)联合使用治疗感染,特别是在新生儿败血症中。 这种联合用药已在各种模型中进行研究,以评估协同作用并优化给药方案 .
实验室研究和药物开发
氟甲氧西林钠被用于实验室研究,以研究其与细菌细胞壁的相互作用和蛋白质结合。 它作为模型化合物用于开发针对耐药菌株具有更高疗效的新型抗生素 .
作用机制
Target of Action
Flomoxef Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, which provides structural integrity to the bacteria .
Mode of Action
Flomoxef Sodium inhibits bacterial cell wall synthesis by binding to PBPs . This binding inhibits the transpeptidase enzyme activity of PBPs, which is necessary for the cross-linking of the bacterial cell wall. The inhibition of this cross-linking process weakens the cell wall, leading to bacterial cell lysis and death .
Biochemical Pathways
This disruption affects the downstream effects of cell growth and division, ultimately leading to the death of the bacteria .
Pharmacokinetics
Studies suggest that the antibacterial activity of flomoxef sodium correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (mic) (ft>mic) and the ratio of the area under the free drug concentration–time curve for a 24 h period to the mic (fauc24/mic) . These properties impact the bioavailability and efficacy of the drug.
Result of Action
The primary molecular effect of Flomoxef Sodium is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . On a cellular level, this results in the reduction of bacterial populations, particularly those of extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-producing E. coli), against which Flomoxef Sodium has shown substantial efficacy .
Action Environment
The action, efficacy, and stability of Flomoxef Sodium can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Flomoxef Sodium . Additionally, the renal function of the patient can influence the pharmacokinetics and thus the efficacy of Flomoxef Sodium . More research is needed to fully understand the influence of environmental factors on the action of Flomoxef Sodium.
安全和危害
未来方向
Flomoxef has been used in trials studying the treatment of Urinary Tract Infection . It is an off-patent oxacephem β-lactam with stability against non-AmpC ESBLs, with potential for utility in these settings . Given the high treatment success rates, low toxicity rates, and off-patent status, this drug has potential for use in the treatment of neonatal sepsis in ESBL-prevalent LMIC settings .
属性
IUPAC Name |
sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBOLFWGINKN-YLCXCWDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N6NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92823-03-5 | |
| Record name | Flomoxef sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLOMOXEF SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Flomoxef Sodium and what is its mechanism of action?
A1: Flomoxef sodium is a second-generation oxacephem antibiotic, structurally similar to cephalosporins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of Flomoxef sodium?
A2: The molecular formula of Flomoxef Sodium is C15H17F2N6NaO7S. Its molecular weight is 498.4 g/mol. [, ]
Q3: Can you elaborate on the in vitro and in vivo efficacy of Flomoxef sodium?
A3: Flomoxef sodium demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , ] Studies have shown its efficacy in treating various infections in animal models, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, ] Clinical trials have also demonstrated its effectiveness in treating a variety of infections in humans, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , , ]
Q4: What are the known resistance mechanisms to Flomoxef sodium?
A4: Similar to other beta-lactam antibiotics, resistance to Flomoxef sodium can develop through mechanisms such as enzymatic inactivation by beta-lactamases, alteration in PBPs, and reduced permeability of bacterial cell walls. [] The emergence of resistance underscores the importance of appropriate antibiotic stewardship to preserve the effectiveness of Flomoxef sodium and other antibiotics.
Q5: What are the pharmacokinetic properties of Flomoxef Sodium?
A5: Flomoxef Sodium exhibits good tissue penetration, including into bone, aqueous humor, and bile. [, , , ] Studies in rabbits and humans have shown that it is primarily eliminated through renal excretion, with a half-life ranging from 1 to 5 hours depending on the age and health status of the individual. [, , , , ] Age appears to affect its pharmacokinetic parameters, with elder patients exhibiting prolonged half-life, lowered clearance, and elevated area under the curve compared to healthy volunteers. []
Q6: How does Flomoxef Sodium penetrate into the aqueous humor, and what are the implications for treating endophthalmitis?
A6: Studies have investigated the penetration of Flomoxef Sodium into the aqueous humor, a crucial factor for treating bacterial endophthalmitis. [, ] Intravenous administration of Flomoxef Sodium resulted in concentrations in the aqueous humor that exceeded the minimum inhibitory concentration (MIC90) for common ocular pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Propionibacterium acnes. [, ] These findings suggest its potential utility in preventing and treating postoperative endophthalmitis.
Q7: Has Flomoxef Sodium been investigated for its potential use in drug delivery systems?
A7: Research has explored the potential of Flomoxef Sodium in drug delivery systems. [, , ] Studies have incorporated Flomoxef Sodium into calcium phosphate cement, demonstrating its potential as a drug delivery system (DDS) carrier for surgical applications. [] Although challenges exist, including the impact of Flomoxef Sodium on the setting time and mechanical strength of the cement, research suggests the possibility of controlling drug release by adjusting the concentration of sodium alginate in the formulation. []
Q8: What are the potential applications of Flomoxef Sodium in combination therapies?
A9: Research suggests that Flomoxef sodium may offer advantages when used in combination with other antimicrobial agents. [] For instance, studies in rabbits have shown that co-administration of Flomoxef sodium with imipenem/cilastatin sodium or fosfomycin sodium reduced the nephrotoxicity observed with Vancomycin alone. [] This suggests the potential for combination therapies to enhance efficacy and mitigate adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



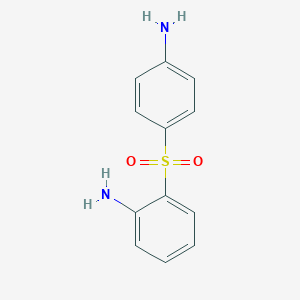

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
